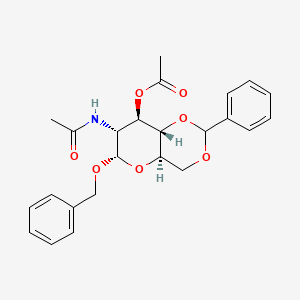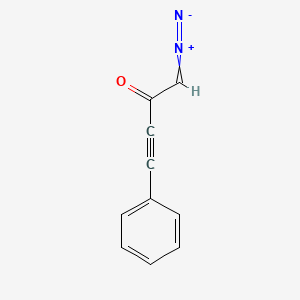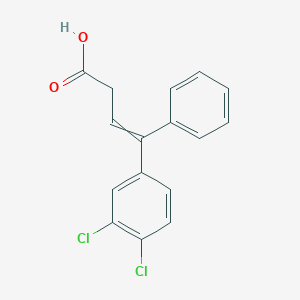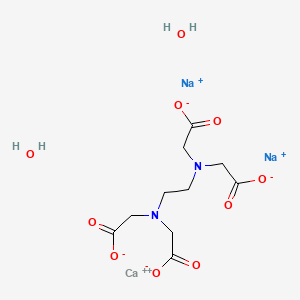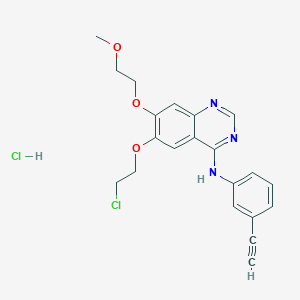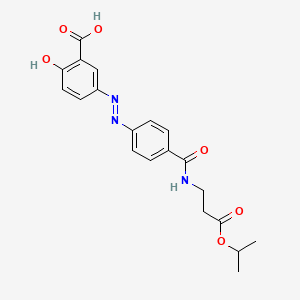
Fidexaban-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fidexaban-d3 is an antithrombotic drug developed by the pharmaceutical company Bayer. It is a direct oral anticoagulant (DOAC) that is used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF). Fidexaban-d3 is a novel anticoagulant that has been shown to be effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of Fidexaban-d3 involves the incorporation of three deuterium atoms into the Fidexaban molecule. This can be achieved by using deuterated reagents in the synthesis process.
Starting Materials
2-(4-Methylpiperazin-1-yl)-1H-benzimidazole, 2-Chloro-4-methoxybenzoic acid, Deuterated reagents
Reaction
Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-1H-benzimidazole, Step 2: Synthesis of 2-Chloro-4-methoxybenzoic acid, Step 3: Coupling of 2-(4-Methylpiperazin-1-yl)-1H-benzimidazole and 2-Chloro-4-methoxybenzoic acid using deuterated reagents to form Fidexaban-d3
Mecanismo De Acción
Fidexaban-d3 works by inhibiting the activity of thrombin, a clotting enzyme. By inhibiting thrombin, Fidexaban-d3 prevents the formation of a clot, which can lead to a stroke or systemic embolism.
Efectos Bioquímicos Y Fisiológicos
Fidexaban-d3 has been shown to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. In addition, Fidexaban-d3 has been shown to reduce levels of D-dimer, a marker of clot formation, and to reduce the risk of major bleeding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Fidexaban-d3 in laboratory experiments is that it is a direct oral anticoagulant, which means that it does not require the use of an injection or infusion. This makes it easier and more convenient to use in the laboratory. However, Fidexaban-d3 is not suitable for use in patients with renal impairment or in patients with a history of bleeding disorders.
Direcciones Futuras
For research on Fidexaban-d3 include: further investigation into its mechanism of action, its effects on clot formation, and its efficacy in various patient populations; further evaluation of its safety and tolerability; and further evaluation of its potential for use in combination with other anticoagulants. Additionally, further research is needed to determine the optimal dosing and administration schedule for Fidexaban-d3.
Aplicaciones Científicas De Investigación
Fidexaban-d3 has been studied extensively in clinical trials and has been shown to be effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. In addition, Fidexaban-d3 has been shown to be well tolerated and safe in patients with non-valvular atrial fibrillation.
Propiedades
Número CAS |
1346601-11-3 |
|---|---|
Nombre del producto |
Fidexaban-d3 |
Fórmula molecular |
C₂₅H₂₁D₃F₂N₆O₅ |
Peso molecular |
529.51 |
Sinónimos |
N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-[4,5-dihydro-1-(methyl-d3)-1H-imidazol-2-yl]phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine; CI 1031-d3; Fidexaban-d3; ZK 807834-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



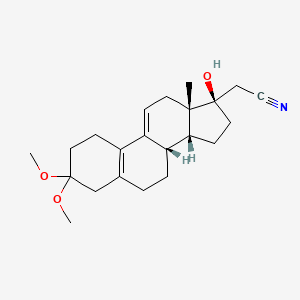
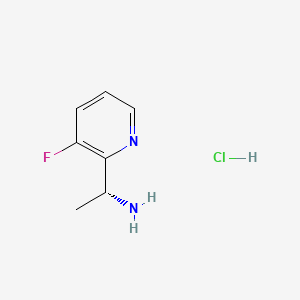
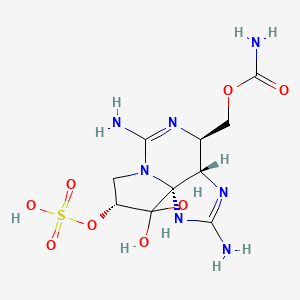
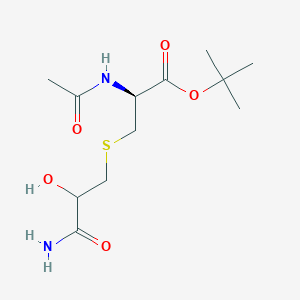
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)
